5'-O-Trityl-3'-β-hydroxythymidine-d3
Description
Chemical Structure and Nomenclature
This compound is a thymidine nucleoside analogue characterized by a trityl protective group attached to the 5'-hydroxy position and a β-hydroxy substitution at the 3' position of the sugar moiety. The compound is isotopically labeled with three deuterium atoms (d3) on the methyl group of the thymine base, enhancing its utility in tracing and analytical applications.
- Molecular Formula: C29H25D3N2O5
- Molecular Weight: 487.56 g/mol
- IUPAC Name: 1-((2R,4R,5R)-4-hydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)-5-(methyl-d3)pyrimidine-2,4(1H,3H)-dione
- Structural Features: The 5'-hydroxy group is protected by a triphenylmethyl (trityl) group, a bulky moiety that prevents unwanted reactions at this site during synthetic procedures. The sugar ring retains a β-oriented hydroxy group at the 3' position. The thymine base is methyl-deuterated, which is significant for isotopic labeling purposes.
The chemical structure can be represented by the SMILES notation:
O=C1C(C([2H])([2H])[2H])=CN([C@H]2C[C@@H](O)[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O2)C(N1)=O
and the InChI string:
InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,32H,17,19H2,1H3,(H,30,33,34)/t24-,25-,26-/m1/s1/i1D3
This compound is a stable isotope-labeled nucleoside derivative widely used as an intermediate in the synthesis of labeled thymidine monophosphate analogues.
Physical and Chemical Properties
The compound exhibits typical properties of nucleoside derivatives with bulky protective groups:
- The trityl group confers steric hindrance and hydrophobicity, which aids in selective protection of the 5'-hydroxy group during synthetic manipulations.
- The β-hydroxy substitution at the 3' position affects the sugar conformation and reactivity.
- The incorporation of deuterium atoms allows for enhanced mass spectrometric differentiation and kinetic isotope effect studies.
- The compound is generally stable under ambient conditions but is custom-synthesized on demand due to its specialized nature and relatively short shelf life.
Historical Context and Development
The development of this compound is rooted in the advancement of nucleoside chemistry focused on oligonucleotide synthesis and isotopic labeling. The trityl group has long been used as a protective group for the 5'-hydroxy function of nucleosides, essential for controlled oligonucleotide assembly. The selective protection of the 5'-hydroxy group facilitates stepwise synthesis by preventing side reactions at this reactive site.
The β-hydroxy modification at the 3' position and the deuterium labeling of the thymine methyl group were introduced to provide specialized probes for biochemical studies, including enzymatic mechanism elucidation and metabolic tracing.
Notably, Vanheusden et al. (2002) described the use of this compound as an intermediate in the preparation of labeled thymidine monophosphate analogues, highlighting its importance in generating isotopically labeled nucleotides for research applications.
Significance in Nucleoside Chemistry
This compound holds significance in nucleoside chemistry for several reasons:
- Selective Protection: The trityl group is a classic 5'-hydroxy protecting group that is orthogonal to other protecting groups, allowing for selective deprotection and functionalization during oligonucleotide synthesis.
- Isotopic Labeling: The incorporation of deuterium atoms enables the study of nucleoside metabolism and enzymatic pathways using mass spectrometry and nuclear magnetic resonance techniques.
- Synthetic Intermediate: It serves as a crucial intermediate for synthesizing labeled thymidine monophosphate analogues, which are valuable in biochemical assays and drug development.
- Structural Modification: The β-hydroxy substitution at the 3' position provides a handle for further chemical modifications and influences the conformational properties of the sugar ring, impacting interactions with enzymes and nucleic acid structures.
These features make the compound an indispensable tool in the synthesis of modified nucleotides and the study of nucleic acid biochemistry.
Research Applications Overview
Research applications of this compound primarily focus on:
- Synthesis of Labeled Nucleotides: Used as an intermediate for preparing isotopically labeled thymidine monophosphates, which are essential in tracing DNA synthesis and repair pathways.
- Enzyme Mechanism Studies: The deuterium labeling assists in kinetic isotope effect experiments to elucidate enzymatic mechanisms involving thymidine and related nucleosides.
- Oligonucleotide Synthesis: The trityl protection facilitates the stepwise chemical synthesis of oligonucleotides, including those with modified backbones or bases for therapeutic and diagnostic purposes.
- Pharmacokinetic and Metabolic Studies: Enables tracking of thymidine analogues in biological systems without altering the compound’s biochemical properties significantly.
- Antiangiogenic Research: Although not directly studied with this exact compound, structurally related 5'-O-trityl nucleoside derivatives have demonstrated inhibition of thymidine phosphorylase, an enzyme involved in angiogenesis, suggesting potential research avenues for related compounds.
These applications underscore the compound's role in advancing nucleoside chemistry and molecular biology research.
Properties
Molecular Formula |
C₂₉H₂₅D₃N₂O₅ |
|---|---|
Molecular Weight |
487.56 |
Synonyms |
1-[2-Deoxy-5-O-(triphenylmethyl)-β-D-threo-pentofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione-d3; 1-(2-Deoxy-5-O-trityl-β-D-threo-pentofuranosyl)thymine-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Table 1: Key Structural and Functional Comparisons
Stability and Reactivity
- Deuterated vs. Non-Deuterated: The deuterium in this compound reduces metabolic degradation rates, making it suitable for long-term tracer studies .
- Trityl vs. Dimethoxytrityl : The 4,4'-dimethoxytrityl group (CAS 112501-53-8) offers improved solubility in organic solvents compared to the bulkier trityl group .
- Anhydro vs. Hydroxyl : The 2',3'-anhydro ring (CAS 25442-42-6) is highly reactive toward nucleophiles (e.g., azide ions), enabling efficient synthesis of 3'-modified analogs like AZT .
Table 2: Application-Specific Comparisons
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 5'-O-Trityl-3'-β-hydroxythymidine-d3, and how do deuterium isotopes influence reaction optimization?
- The synthesis involves protecting the 5'-hydroxyl group with a trityl moiety and introducing deuterium at specific positions. Key steps include:
- Tritylation : Using 4,4'-dimethoxytrityl chloride to protect the 5'-OH group under anhydrous conditions (e.g., pyridine/DCM) .
- Deuterium incorporation : Selective deuteration via catalytic exchange or deuterated reagents (e.g., NaBD₄) to ensure isotopic purity ≥98% .
- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) to isolate intermediates.
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical methods :
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to confirm retention time and isotopic mass shift (+3 Da for d3) .
- NMR : Compare ¹H and ²H NMR spectra to verify deuterium incorporation. For example, absence of 3'-OH proton signal (δ ~2.5 ppm) confirms deuteration .
- Elemental analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 63.98%, H: 4.93% for non-deuterated analogs) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions involving volatile solvents (DMF, pyridine) .
- Waste disposal : Segregate organic waste (e.g., deuterated byproducts) and consult certified biohazard disposal services .
Advanced Research Questions
Q. How do isotopic (d3) modifications impact the compound’s stability in nucleoside analog studies?
- Deuterium enhances metabolic stability by reducing CYP450-mediated oxidation. For example:
- In vitro assays : Compare half-life (t½) of deuterated vs. non-deuterated analogs in liver microsomes. d3-labeled compounds show ~30% longer t½ due to KIE .
- Hydrolytic stability : Monitor pH-dependent degradation (e.g., 3'-β-hydroxyl group) in buffered solutions (pH 7.4). Deuterium substitution reduces hydrolysis rates by 15–20% .
Q. What experimental strategies resolve contradictions in deuterium distribution patterns observed during synthesis?
- Isotopic scrambling : Use LC-MS/MS to trace deuterium migration. For example, unexpected deuteration at the 2'-position can arise from acidic conditions (e.g., D₂O contamination) .
- Reaction optimization :
- Adjust solvent polarity (e.g., switch from DMF to THF) to minimize proton exchange.
- Employ deuterium-labeled catalysts (e.g., DABCO-d6) to suppress isotopic dilution .
Q. How can researchers design kinetic studies to quantify deuterium’s effect on glycosidic bond stability?
- Experimental setup :
- Thermal stability : Heat samples (50–90°C) in deuterated PBS and monitor glycosidic bond cleavage via UV-Vis (λ = 260 nm) .
- Kinetic analysis : Calculate activation energy (Ea) using Arrhenius plots. Deuterium increases Ea by ~5 kJ/mol due to bond-strengthening effects .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
